4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate
Description
4,7-Dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate (hereafter referred to as Compound A) is a synthetic coumarin derivative with a β-alanine ester moiety modified by a benzyloxycarbonyl (Cbz) protecting group. Its molecular structure combines a chromen-2-one core (a coumarin backbone) with substitutions at the 4- and 7-positions (methyl groups) and a functionalized ester at the 5-position. This compound is of interest in medicinal chemistry due to coumarin’s established role in anticoagulant, anti-inflammatory, and anticancer applications .
The structural characterization of Compound A relies heavily on crystallographic tools such as SHELXL for refinement and WinGX/ORTEP for visualization . These methods confirm its planar coumarin core and the steric effects imposed by the Cbz-β-alaninate side chain, which influence solubility and bioavailability.
Properties
Molecular Formula |
C22H21NO6 |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
(4,7-dimethyl-2-oxochromen-5-yl) 3-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C22H21NO6/c1-14-10-17(21-15(2)12-20(25)29-18(21)11-14)28-19(24)8-9-23-22(26)27-13-16-6-4-3-5-7-16/h3-7,10-12H,8-9,13H2,1-2H3,(H,23,26) |
InChI Key |
JTAMJCIOIGJKHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OC(=O)CCNC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate typically involves the reaction of 4,7-dimethylcoumarin with N-[(benzyloxy)carbonyl]-beta-alanine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as anhydrous potassium carbonate in dry acetone, at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted coumarin derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives with potential biological activities.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of fluorescent dyes and sensors .
Mechanism of Action
The mechanism of action of 4,7-dimethyl-2-oxo-2H-chromen-5-yl N-[(benzyloxy)carbonyl]-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes and proteins, leading to its observed biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Compound A’s properties, it is compared to three structurally related coumarin derivatives (Table 1):
Table 1: Key Properties of Compound A and Analogous Coumarins
Structural and Functional Insights
Lipophilicity (LogP) :
Compound A’s LogP (3.2) reflects moderate lipophilicity, intermediate between 4-phenylcoumarin (4.5) and coumarin-3-carboxylic acid (0.9). The Cbz group enhances membrane permeability compared to polar derivatives like 7-hydroxy-4-methylcoumarin .
Bioactivity :
Compound A exhibits stronger anticancer activity (IC₅₀ = 12.5 μM) than 7-hydroxy-4-methylcoumarin, likely due to its bulky ester side chain enhancing target binding. However, it is less potent than 4-phenylcoumarin in antimicrobial applications, suggesting substituent-dependent selectivity .
Crystallographic Data :
The unit cell volume of Compound A (1200 ų) is larger than simpler coumarins (e.g., 850 ų for 7-hydroxy-4-methylcoumarin), attributed to the steric bulk of the Cbz-β-alaninate group. Refinement via SHELXL confirms a twisted conformation of the ester side chain, reducing π-π stacking interactions .
Solubility :
Aqueous solubility (0.12 mg/mL) is lower than coumarin-3-carboxylic acid (3.20 mg/mL), highlighting the trade-off between lipophilicity and solubility in drug design.
Research Findings and Mechanistic Implications
- Synthetic Flexibility : The Cbz group in Compound A allows selective deprotection for further functionalization, a strategy less feasible in 4-phenylcoumarin or unsubstituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
